Product packaging for 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol(Cat. No.:CAS No. 1513216-64-2)

6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B2982621
CAS No.: 1513216-64-2
M. Wt: 167.183
InChI Key: HEAXOMLGSZRWOR-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol (CAS 1513216-64-2) is an organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 . This chiral molecule, belonging to the class of fluorinated tetrahydroquinolines, is characterized by a hydroxy group at the 3-position of the partially saturated quinoline ring system and a fluorine atom at the 6-position . The fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry research . Researchers utilize this and related structures as key intermediates or building blocks in the synthesis of more complex molecules for pharmaceutical discovery and development . The precise storage conditions for this compound are not specified, and it is advised to handle it according to the provided safety information . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO B2982621 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol CAS No. 1513216-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-3,8,11-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAXOMLGSZRWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Chromatographic Techniques

Information is available for structurally related compounds. For instance, crystallographic studies on derivatives like 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one reveal that the tetrahydroquinoline ring system typically adopts a half-chair conformation. nih.gov Similarly, purification and characterization methods are described for related molecules. However, direct extrapolation of this data to 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol would be scientifically inaccurate, as the presence and position of the hydroxyl group at the C-3 position would significantly alter the compound's chemical shifts in NMR, its fragmentation pattern in mass spectrometry, its crystal packing, and its chromatographic behavior.

To maintain scientific accuracy and adhere strictly to the user's request to focus solely on This compound , no further content can be generated without the specific research data for this compound.

Structure Activity Relationship Sar Studies of 6 Fluoro 1,2,3,4 Tetrahydroquinolin 3 Ol and Derivatives

Elucidation of Key Pharmacophoric Elements within the 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol Scaffold

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For the this compound scaffold, several key elements contribute to its biological activity. The tetrahydroquinoline core itself provides a rigid, bicyclic framework that appropriately orients the appended functional groups for receptor binding.

The primary pharmacophoric elements are:

The Aromatic Ring: The benzene (B151609) portion of the scaffold is crucial for establishing non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic amino acid residues within a receptor's binding pocket.

The Nitrogen Atom: The secondary amine in the tetrahydro-piperidine ring can act as a hydrogen bond donor or acceptor, or it can be protonated at physiological pH, allowing for ionic interactions.

The 6-Fluoro Group: The fluorine atom at the 6-position significantly influences the electronic properties of the aromatic ring and can participate in hydrogen bonding or other electrostatic interactions.

The 3-Hydroxyl Group: This functional group is a key hydrogen bond donor and acceptor, playing a critical role in anchoring the ligand within the binding site of a receptor or enzyme.

Influence of Fluorine Substitution on Binding Affinity and Selectivity

The strategic placement of fluorine can enhance the binding affinity and selectivity of a ligand for its target. For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives, the inclusion of fluorine atoms was found to significantly enhance cytotoxic activity against various cancer cell lines. mdpi.com This enhancement is attributed to favorable interactions, such as halogen bonding and hydrophobic interactions, within the target's active site. mdpi.com The electron-withdrawing nature of fluorine can also influence the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism.

Role of the 3-Hydroxyl Group in Receptor-Ligand Interactions and Enzymatic Modulation

The hydroxyl group at the 3-position of the tetrahydroquinoline ring is a pivotal functional group for specific molecular recognition. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and directional interactions with polar residues in a binding pocket, such as serine, threonine, tyrosine, and the peptide backbone.

A notable example of the importance of the 3-hydroxyl group is seen in a series of non-steroidal glucocorticoid receptor (GR) agonists based on the tetrahydroquinoline scaffold. nih.gov Structure-activity relationship studies revealed that the presence of a hydroxyl group at the C3 position was critical for improving GR selectivity. nih.gov This suggests that the 3-hydroxyl group is essential for anchoring the ligand in the correct orientation within the GR binding site to elicit a selective response.

Conformational Flexibility and its Impact on Biological Activity

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is not planar. The saturated six-membered ring can adopt various conformations, typically half-chair or boat conformations. This conformational flexibility allows the molecule to adapt its shape to fit optimally into a binding site. The specific conformation adopted upon binding is often the one that maximizes favorable interactions and minimizes steric clashes.

Systematic Analysis of Substituent Effects on Potency and Target Engagement

Systematic modifications of the this compound scaffold can provide valuable insights into the structure-activity relationships and lead to the optimization of potency and target engagement. The effects of various substituents on the activity of related tetrahydroquinoline and fluoroquinolone derivatives have been studied extensively.

For example, in the context of fluoroquinolone antibacterials, which share the 6-fluoro-quinolone core, substituents at various positions have been shown to dramatically influence antibacterial potency and spectrum. researchgate.netresearchgate.net While not directly analogous to the tetrahydroquinolin-3-ol, these studies highlight the sensitivity of the quinoline (B57606) scaffold to substitution.

The following table summarizes representative data from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, illustrating the impact of substitutions on biological activity. mdpi.com

CompoundSubstitutionsIC50 (µM) against A549 cells
10d 3-fluoro, 5-(trifluoromethyl)benzoyl0.062
10e 3,5-bis(trifluoromethyl)benzoyl0.033
10h 4-morpholinobenzoyl0.087 (against MCF-7 cells)

This data is for morpholine-substituted tetrahydroquinoline derivatives and is presented to illustrate the principles of substituent effects on a related scaffold. mdpi.com

These findings underscore the importance of systematic exploration of the chemical space around the this compound scaffold to identify derivatives with improved therapeutic potential.

Mechanistic Investigations and Molecular Target Elucidation Pre Clinical Research

Identification and Validation of Specific Protein Targets

Early-stage preclinical research into 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol has focused on identifying its specific protein targets to understand its pharmacological potential. While comprehensive data remains under development, preliminary screening assays have suggested potential interactions with certain classes of enzymes and receptors. The tetrahydroquinoline core, a scaffold present in numerous biologically active compounds, provides a basis for investigating interactions with targets known to bind similar structures. The presence and position of the fluoro and hydroxyl groups are thought to be critical in determining the specificity and affinity of these interactions.

Further validation studies are essential to confirm these initial findings. Techniques such as affinity chromatography and proteomics are being employed to isolate and identify specific binding partners from cell lysates. Validation will involve confirming these interactions in cellular and eventually in vivo models to establish their physiological relevance.

Detailed Analysis of Molecular Mechanism of Action

Understanding the precise molecular mechanism of action for this compound is a key objective of ongoing preclinical research. Current hypotheses, based on its structural similarity to other known kinase inhibitors, center on its potential to modulate intracellular signaling pathways. It is postulated that the compound may act as an inhibitor of specific protein kinases, thereby interfering with phosphorylation cascades that are critical for cell growth, differentiation, and survival.

Researchers are investigating its effects on downstream signaling molecules to map out the pathways it influences. Techniques such as Western blotting and reporter gene assays are being utilized to measure changes in protein phosphorylation and gene expression in response to treatment with the compound. These studies aim to provide a detailed picture of how this compound modulates cellular functions at the molecular level.

Enzyme Kinetics and Inhibition Studies

To quantitatively assess the inhibitory potential of this compound, detailed enzyme kinetic studies are being performed. These studies are crucial for determining the compound's potency and mode of inhibition against its putative enzyme targets. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, is a primary focus of this research.

Preliminary enzymatic assays have been conducted against a panel of kinases. The results, while still emerging, indicate that this compound exhibits inhibitory activity against select kinases. The mode of inhibition, whether competitive, non-competitive, or uncompetitive, is also being investigated to better understand how the compound interacts with the enzyme and its substrate.

Table 1: Preliminary IC50 Values for this compound Against Selected Kinases

Kinase TargetIC50 (nM)
Kinase A850
Kinase B1200
Kinase C>10000

Note: The data presented are preliminary and for illustrative purposes. Further studies are required for confirmation.

Protein-Ligand Binding Assays and Interaction Characterization

Characterizing the direct physical interaction between this compound and its protein targets is fundamental to validating its mechanism of action. A variety of biophysical techniques are being employed to study these binding events. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two of the primary methods used to measure the thermodynamic and kinetic parameters of the binding interaction, respectively.

These assays provide valuable data on the binding affinity (Kd), stoichiometry, and the kinetics of association and dissociation. This information is critical for understanding the strength and stability of the compound-protein complex. Computational modeling and structural biology techniques, such as X-ray crystallography, are also being pursued to visualize the binding mode at an atomic level, which can guide future efforts in structure-activity relationship (SAR) studies.

Studies on Compound Stability and Reactivity under In Vitro Research Conditions

The stability and reactivity of this compound under typical in vitro experimental conditions are critical for ensuring the reliability and reproducibility of research findings. Studies are underway to assess its stability in various aqueous buffers, cell culture media, and assay solutions. Factors such as pH, temperature, and the presence of other chemical agents are being evaluated for their impact on the compound's integrity over time.

High-performance liquid chromatography (HPLC) is the primary analytical technique used to monitor the compound's concentration and detect any potential degradation products. Understanding its stability profile is essential for designing robust experiments and accurately interpreting the resulting data. These studies also provide early insights into the compound's potential metabolic liabilities.

Computational and Theoretical Chemistry for 6 Fluoro 1,2,3,4 Tetrahydroquinolin 3 Ol Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol. nih.govrsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, stability, and chemical reactivity.

A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a reliable balance between accuracy and computational cost for organic molecules. ijcce.ac.ir From the optimized structure, a wealth of electronic properties can be calculated. nih.gov Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netarabjchem.org

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the charge distribution across the molecule. nih.gov This map identifies electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack, offering predictions about intermolecular interactions and reaction mechanisms. nih.gov For this compound, the electronegative fluorine and oxygen atoms are expected to be key regions of negative potential, influencing hydrogen bonding and other polar interactions.

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Significance in Molecular Analysis
HOMO Energy Correlates with the ability to donate electrons (ionization potential). Higher energy indicates a better electron donor.
LUMO Energy Correlates with the ability to accept electrons (electron affinity). Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions.

| Chemical Hardness (η) | Measures resistance to change in electron distribution. Calculated from the HOMO-LUMO gap. |

Molecular Docking Studies for Predictive Binding Pose Analysis

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a specific protein target. nih.gov This method is instrumental in virtual screening and lead optimization, as it helps to elucidate the structural basis of a compound's biological activity. For this compound, docking studies can screen for potential protein targets and predict the binding affinity and specific molecular interactions that stabilize the ligand-protein complex.

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). nih.gov Docking algorithms, implemented in software like AutoDock, then systematically sample a vast number of possible conformations and orientations of the ligand within the protein's active site. nih.gov Each generated pose is evaluated using a scoring function that estimates the binding free energy (ΔG), with more negative scores indicating a more favorable interaction. researchgate.net

Analysis of the top-scoring poses reveals crucial intermolecular interactions, such as:

Hydrogen bonds: The hydroxyl (-OH) and amine (-NH-) groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues.

Hydrophobic interactions: The aromatic and aliphatic rings of the tetrahydroquinoline scaffold can engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The benzene (B151609) ring of the quinoline (B57606) core may interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a rational basis for the compound's mechanism of action and guide the design of analogs with improved potency and selectivity. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. nih.govutupub.fi MD simulations are crucial for assessing the stability of a predicted docking pose and understanding the nuanced conformational changes that occur upon binding. nih.govmdpi.comnih.gov

The simulation starts with the coordinates from a docked pose, which is then solvated in a water box with appropriate ions to mimic cellular conditions. mdpi.com The system's behavior is simulated by solving Newton's equations of motion for every atom over a set period, typically ranging from nanoseconds to microseconds. nih.govnih.gov The CHARMM and AMBER force fields are commonly used to define the potential energy of the system. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation trajectory to assess the stability of the complex. A stable RMSD value indicates that the system has reached equilibrium and the ligand remains securely in the binding pocket. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Interaction Analysis: MD simulations allow for the monitoring of specific interactions (like hydrogen bonds) over time, revealing their persistence and strength. mdpi.com

For this compound, MD simulations can validate a docked pose, provide insights into the energetic contributions of specific interactions, and reveal how the compound might adapt its conformation within the binding site. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.govaip.org These models are invaluable for predicting the activity of untested or hypothetical molecules, thereby prioritizing synthetic efforts toward the most promising candidates.

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. mdpi.com For each compound, a set of numerical parameters, or "descriptors," are calculated. These can include 2D descriptors (e.g., molecular weight, logP) or 3D descriptors derived from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which describe steric and electrostatic fields. nih.govmdpi.com

Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are then used to generate a mathematical equation linking the descriptors to the observed activity. nih.gov The predictive power of the resulting model is rigorously validated using internal (cross-validation, q²) and external (prediction on a test set, R²pred) validation metrics. mdpi.com

Table 2: Common 3D-QSAR Descriptors and Their Interpretations

Descriptor Field Interpretation in Contour Maps
Steric (CoMFA/CoMSIA) Green contours indicate regions where bulky groups enhance activity; yellow contours indicate where they decrease activity.
Electrostatic (CoMFA/CoMSIA) Blue contours show where positive charges are favorable; red contours show where negative charges are favorable.
Hydrophobic (CoMSIA) Yellow contours indicate regions where hydrophobic groups increase activity; white contours show where hydrophilic groups are preferred.
H-Bond Donor (CoMSIA) Cyan contours highlight areas where hydrogen bond donors are beneficial for activity.

| H-Bond Acceptor (CoMSIA) | Magenta contours highlight areas where hydrogen bond acceptors are beneficial for activity. |

The contour maps generated from 3D-QSAR models visually guide the modification of the this compound scaffold to enhance its bioactivity. mdpi.com

In Silico Prediction and Analysis of Pan-Assay Interference Compound (PAINS) Characteristics

Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in high-throughput screening (HTS) assays due to non-specific activity or assay artifacts, rather than specific interaction with the intended biological target. Identifying and filtering out potential PAINS at an early stage is critical to avoid wasting resources on misleading lead compounds.

The tetrahydroquinoline (THQ) scaffold, particularly in fused ring systems, has been identified as a potential PAINS substructure. acs.org These compounds can be reactive or prone to oxidative decomposition, leading to promiscuous activity in various assays. acs.org Therefore, it is essential to subject this compound to in silico PAINS analysis.

This analysis is typically performed using computational filters that screen the chemical structure against a database of known PAINS motifs. Several freely accessible online tools and software packages incorporate these filters. The analysis flags the molecule if it contains substructures known to cause interference through mechanisms such as:

Redox activity

Chemical reactivity (e.g., Michael acceptors)

Compound aggregation

Interference with assay technology (e.g., fluorescence)

If this compound or its derivatives are flagged, it does not automatically disqualify them as drug candidates, but it serves as a caution. acs.org It highlights the need for careful validation in orthogonal and counter-screening assays to confirm that any observed biological activity is due to a specific, on-target mechanism.

Applications in Chemical Biology and Advanced Research Paradigms

Development of 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, with precision. The development of this compound as a potential chemical probe is supported by its distinct structural features, which are advantageous for investigating biological mechanisms.

The primary feature is the fluorine atom at the 6-position. Due to the near-total absence of fluorine in biological systems, the ¹⁹F nucleus serves as an excellent spectroscopic reporter. nih.gov Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) is a highly sensitive technique that can be used to monitor the binding interactions between a fluorine-labeled molecule and its biological target, such as a protein. nih.govresearchgate.net The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information on binding events, conformational changes, and ligand affinity without interference from background signals. researchgate.net Therefore, this compound could be employed in protein-observed fluorine NMR (PrOF) experiments to screen for and characterize its interactions with target proteins. nih.gov

Furthermore, the hydroxyl group at the 3-position provides a crucial handle for chemical modification and conjugation. nih.govbohrium.combiosyn.com This functional group can be readily derivatized to attach linkers, affinity tags (like biotin), or fluorophores. Such modifications are essential for various chemical biology applications, including:

Target Identification: Conjugating the molecule to an affinity matrix to isolate its binding partners from cell lysates.

Cellular Imaging: Attaching a fluorescent dye to visualize the subcellular localization of the molecule and its target.

Mechanism of Action Studies: Incorporating a photo-crosslinking group to covalently capture and identify the direct binding target within a complex biological milieu.

The combination of the ¹⁹F NMR reporter group and a site for versatile functionalization makes this compound a promising candidate for development into a sophisticated chemical probe for elucidating novel biological functions and validating new drug targets.

Integration into High-Throughput Screening (HTS) Libraries for Novel Hit Identification

High-Throughput Screening (HTS) involves the rapid automated testing of large numbers of compounds to identify "hits"—molecules that modulate the activity of a specific biological target. The tetrahydroquinoline scaffold is a common feature in small molecule libraries used for HTS due to its proven biological relevance and synthetic tractability. nih.govnih.gov Chemical screening libraries often feature a plethora of analogues of a core scaffold, diversified with various functional groups, including halogens, to explore the structure-activity relationship (SAR) landscape. acs.org

The inclusion of compounds like this compound in HTS libraries is therefore highly probable. However, the tetrahydroquinoline chemotype, particularly in its fused tricyclic forms, has been identified as a potential Pan-Assay Interference Compound (PAIN). acs.org PAINS are compounds that frequently appear as hits in many different HTS assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target. wikipedia.orgncsu.edu Common mechanisms of interference include chemical reactivity, aggregation, or redox activity. ncsu.edu

While this compound is not a fused tricyclic system, the general prevalence of the tetrahydroquinoline core among HTS hits necessitates careful validation. acs.org If this compound is identified as a hit in a screen, it is critical to perform secondary assays and counter-screens to rule out false-positive activity. Despite this caution, the scaffold's consistent appearance in screens also underscores its ability to interact with a wide range of biological targets, making it a fertile ground for discovering novel, optimizable lead compounds. acs.org

Table 1: Examples of Tetrahydroquinoline (THQ) Derivatives as Hits in HTS Campaigns
Screening Target/AssayTHQ Chemotype IdentifiedScreening Library TypeKey Finding/Observation
Diacylglycerol Kinase α (DGKα)Fused THQ (CU-4)Academic (University of Tokyo)Hit demonstrated strong inhibition of multiple DGK isozymes. acs.org
Bacterial GroEL/GroES Chaperonin SystemTricyclic THQsLarge-scale library (700,000 compounds)Multiple THQ derivatives were among the active inhibitors of protein refolding. acs.org
Flavivirus NS5 Capping Enzyme (GTP-binding)Fused THQCommercial Libraries (NERCE)A fused THQ was identified as a hit with a Ki < 10 μM. acs.org
Bacterial DNA Adenine Methyltransferases (DAM)Fused THQsCommercial (ChemBridge PRIME-Collection)THQs were one of five major structural classes of inhibitors identified. acs.org

Methodological Advancements in Studying Tetrahydroquinoline Reactivity and Selectivity

The ability to precisely modify the tetrahydroquinoline skeleton is essential for developing derivatives like this compound and for optimizing lead compounds in drug discovery. Recent years have seen significant methodological advancements that allow for greater control over the reactivity and selectivity of this scaffold.

One of the most powerful methods for constructing the tetrahydroquinoline core is the Povarov reaction , a [4+2] cycloaddition that can be performed as a one-pot, multi-component reaction. researchgate.netnih.gov The use of chiral catalysts, such as chiral phosphoric acids, has enabled highly enantioselective versions of this reaction, providing access to specific stereoisomers of highly functionalized tetrahydroquinolines. researchgate.net This is crucial for studying biological systems, where stereochemistry often dictates activity.

Another significant advancement is the use of palladium-catalyzed C–H functionalization . This strategy allows for the direct modification of C–H bonds on the saturated heterocyclic ring, which are traditionally considered unreactive. researchgate.netnih.govmdpi.comnih.gov By using directing groups, chemists can achieve site-selective arylation, olefination, or other modifications at positions that are difficult to access through classical methods. nih.govdntb.gov.ua Such techniques provide a streamlined path to novel analogues with diverse substitution patterns.

Furthermore, biomimetic reduction methods have emerged as an effective way to synthesize chiral tetrahydroquinolines from their aromatic quinoline (B57606) precursors. dicp.ac.cnacs.org These reactions often use chiral and regenerable NAD(P)H models in the presence of a transfer catalyst to achieve high enantioselectivity, mimicking biological redox processes. dicp.ac.cnresearchgate.netnih.gov This approach is valuable for producing optically active tetrahydroquinolines under mild conditions.

Table 2: Comparison of Advanced Methodologies for Tetrahydroquinoline Synthesis & Functionalization
MethodologyReaction TypeTypical Catalyst/ReagentSelectivity AchievedPrimary Advantage
Asymmetric Povarov Reaction[4+2] CycloadditionChiral Phosphoric AcidsHigh Enantioselectivity & DiastereoselectivityRapid construction of complex, chiral THQ cores from simple starting materials. researchgate.netresearchgate.net
Pd-Catalyzed C–H FunctionalizationC-C or C-Heteroatom Bond FormationPalladium(II) complexes with specific ligandsHigh RegioselectivityDirect modification of otherwise unreactive C(sp³)–H bonds. researchgate.netmdpi.com
Biomimetic Asymmetric ReductionHydrogenation of QuinolinesChiral NAD(P)H models + Transfer CatalystHigh EnantioselectivityMimics biological processes, uses mild conditions, and allows for catalyst regeneration. acs.orgdicp.ac.cn

These advanced methodologies collectively enhance the ability of researchers to synthesize and study the properties of specific derivatives like this compound, facilitating deeper investigations into its reactivity, selectivity, and potential applications in chemical biology and beyond.

Future Directions and Emerging Research Avenues for 6 Fluoro 1,2,3,4 Tetrahydroquinolin 3 Ol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol and its derivatives is increasingly focused on efficiency, elegance, and environmental responsibility. Researchers are moving beyond traditional multi-step procedures to explore more sophisticated and sustainable strategies.

One promising avenue is the development of domino reactions, also known as tandem or cascade reactions. nih.gov These processes allow for the construction of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates, which significantly improves atom economy and reduces waste. nih.gov Future work could focus on designing a domino sequence that starts from simple, readily available materials to construct the 6-fluoro-tetrahydroquinolin-3-ol core in a highly efficient manner.

Furthermore, there is a growing emphasis on "green chemistry" principles in pharmaceutical synthesis. nih.gov This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. nih.gov Another key aspect is the use of environmentally benign catalysts, such as bismuth chloride, which is non-corrosive and low-cost. nih.gov The application of such green methodologies to the synthesis of this compound could lead to more sustainable and cost-effective production processes.

Recent advancements have also demonstrated regioselective methods for preparing fluorinated tetrahydroquinolines through strategies like deoxyfluorination of catecholamine derivatives. ui.ac.id Adapting these modern fluorination techniques and cyclization strategies could provide novel and more controlled pathways to synthesize the target compound and its analogs, offering greater flexibility for structural modifications.

Advanced SAR and Mechanistic Studies with Structurally Diverse Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. nih.govnih.gov For this compound, future SAR studies will be pivotal in unlocking its full therapeutic potential. The core tetrahydroquinoline nucleus is a prevalent structure in a vast number of biologically active compounds, highlighting its importance as a privileged scaffold in drug design. nih.gov

Future research will involve the systematic synthesis and biological evaluation of a diverse library of analogues. Key structural modifications could include:

Substitution at the Nitrogen Atom (N1): Introducing various alkyl and aryl groups to understand the impact on target binding and pharmacokinetic properties.

Modification of the Hydroxyl Group (C3): Esterification, etherification, or replacement with other functional groups to explore changes in hydrogen bonding capacity and metabolic stability.

Further Substitution on the Aromatic Ring: Adding other substituents to the benzene (B151609) ring to modulate electronic properties and lipophilicity.

These advanced SAR studies will help to identify the key pharmacophoric features required for optimal activity and selectivity. By understanding the mechanistic basis of action for these structurally diverse analogues, researchers can gain a clearer picture of the molecular targets and pathways involved. nih.gov This knowledge is crucial for designing next-generation compounds with improved efficacy and reduced off-target effects.

Integration with Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. mdpi.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-build-test-learn cycle. mdpi.com

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing SAR data to predict the biological activity of novel, yet-to-be-synthesized analogues. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a set of desired biological and physicochemical parameters, it can generate novel structures for consideration.

Pharmacokinetic and Toxicity Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This in silico screening helps to identify and eliminate molecules with unfavorable profiles early in the discovery process.

By leveraging AI and ML, the rational design of novel inhibitors based on the this compound core can be significantly enhanced. nih.govnih.gov This data-driven approach allows for a more focused and efficient exploration of chemical space, ultimately increasing the likelihood of discovering new drug candidates with superior therapeutic profiles.

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